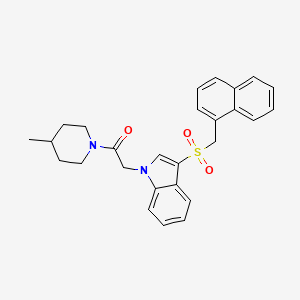

1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone

Description

This compound is a structurally complex ethanone derivative featuring a 4-methylpiperidine moiety linked via an ethanone bridge to a 3-((naphthalen-1-ylmethyl)sulfonyl)-substituted indole core.

Propriétés

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-[3-(naphthalen-1-ylmethylsulfonyl)indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3S/c1-20-13-15-28(16-14-20)27(30)18-29-17-26(24-11-4-5-12-25(24)29)33(31,32)19-22-9-6-8-21-7-2-3-10-23(21)22/h2-12,17,20H,13-16,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWHHPQLSBLUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a piperidine ring, an indole moiety, and a naphthalenesulfonyl group. The presence of these functional groups is significant for its biological activity.

Structural Formula

Key Functional Groups

- Piperidine : Contributes to its interaction with biological targets.

- Indole : Known for various pharmacological effects including anti-inflammatory and anticancer properties.

- Naphthalenesulfonyl : Enhances solubility and bioavailability.

Pharmacological Effects

Recent studies have indicated that this compound exhibits a range of biological activities:

The proposed mechanisms include:

- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain .

- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds and derivatives:

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effect on various cell lines:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperazine/Piperidine-Based Ethanone Derivatives

Compounds with piperazine or piperidine groups linked to ethanone and sulfonyl-substituted aromatic systems are prevalent in medicinal chemistry. For example:

Key Observations :

- Substituents on the sulfonyl group (e.g., methoxy, trifluoromethyl) significantly influence melting points and solubility. For instance, trifluoromethyl groups (7k, 7i) correlate with higher melting points (~155–167°C) compared to methoxy-substituted analogs (~123–134°C) .

Indole/Naphthalene Methanones

Synthetic cannabinoids and receptor ligands frequently employ indole-naphthalene methanone scaffolds:

Key Observations :

- The naphthalene moiety enhances aromatic stacking interactions with receptors, as seen in JWH-210’s high affinity for cannabinoid receptors .

- Piperidine-methyl substitutions (e.g., ) may mimic natural ligands’ tertiary amine interactions, improving binding kinetics.

Sulfonyl-Containing Analogs

Sulfonyl groups are critical for hydrogen bonding and metabolic stability:

Key Observations :

- Sulfonyl groups improve thermal stability (e.g., higher melting points in sulfonyl-containing compounds vs. non-sulfonyl analogs) .

Research Findings and Trends

- Synthetic Routes: Piperazine/piperidine-ethanone derivatives are typically synthesized via nucleophilic substitution or coupling reactions, as seen in and .

- Biological Activity : Sulfonyl and naphthalene groups are associated with antiproliferative and receptor-binding properties, though specific data for the target compound require further study .

- Structural-Activity Relationships (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.